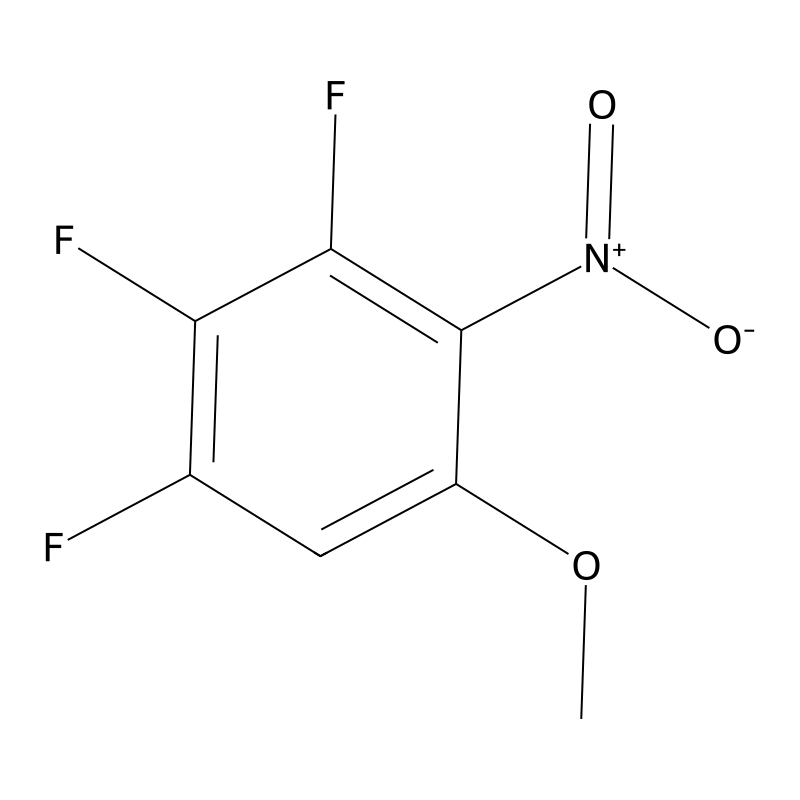1,2,3-Trifluoro-5-methoxy-4-nitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Reagent for Trifluoromethyl Group Introduction
The presence of the trifluoromethyl (CF3) group makes 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene a candidate reagent for introducing this functional group into other molecules. The CF3 group is a powerful electron-withdrawing group, meaning it can influence the reactivity of nearby atoms in a molecule. This property is valuable in organic synthesis for various purposes such as:
- Modulating reactivity: By incorporating the CF3 group, researchers can control the reactivity of specific sites within a molecule, allowing for targeted reactions during synthesis.
- Enhancing stability: The CF3 group can enhance the stability of certain molecules, making them more resistant to degradation.
Potential Applications in Medicinal Chemistry
The combined presence of the CF3, methoxy (OCH3), and nitro (NO2) groups in 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene offers intriguing possibilities for medicinal chemistry research. Here's why:
- Mimicking bioactive molecules: The combination of electron-withdrawing and electron-donating groups can mimic the electronic properties of some biologically active molecules []. This could be a starting point for developing new drugs with similar therapeutic effects.
- Exploring structure-activity relationships: By studying how modifications to the structure of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene affect its biological activity, researchers can gain insights into the structure-activity relationships (SAR) of potential drugs [].
1,2,3-Trifluoro-5-methoxy-4-nitrobenzene is an organic compound characterized by the presence of three fluorine atoms, a methoxy group, and a nitro group attached to a benzene ring. Its molecular formula is C₇H₄F₃NO₃, and it has a molecular weight of approximately 207.107 g/mol. This compound is notable for its unique combination of functional groups, which contribute to its chemical reactivity and potential applications in various fields.
- Electrophilic Substitution: The presence of the nitro and methoxy groups can influence the reactivity of the benzene ring towards electrophiles. The nitro group is a strong electron-withdrawing group, while the methoxy group is an electron-donating group, affecting the regioselectivity of substitutions.
- Nucleophilic Substitution: The trifluoromethyl group can also undergo nucleophilic substitution reactions under appropriate conditions, allowing for further functionalization of the compound.
- Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under specific conditions, providing pathways for synthesizing derivatives.
The synthesis of 1,2,3-trifluoro-5-methoxy-4-nitrobenzene can be achieved through various methods:
- Nitration of 3,4,5-Trifluoroanisole: This method involves treating 3,4,5-trifluoroanisole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically leads to the formation of the nitro compound at the para position relative to the methoxy group .
- Fluorination Reactions: Starting from other aromatic compounds or derivatives, fluorination can be performed using reagents like Selectfluor or other electrophilic fluorinating agents to introduce trifluoromethyl groups selectively.
1,2,3-Trifluoro-5-methoxy-4-nitrobenzene has potential applications in various fields:
- Organic Synthesis: It serves as a versatile intermediate in organic synthesis for developing more complex molecules.
- Pharmaceutical Research: Given its unique structure, it may be explored for new drug candidates due to its potential biological activity.
- Material Science: Its properties could be useful in developing advanced materials with specific functionalities.
Several compounds share structural similarities with 1,2,3-trifluoro-5-methoxy-4-nitrobenzene. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,2-Difluoro-4-nitrobenzene | Two fluorine atoms and one nitro group | Less fluorinated than the target |
| 3-Fluoro-4-methoxybenzenamine | One fluorine atom and an amino group | Contains an amine instead of nitro |
| 1-Fluoro-2-methoxy-4-nitrobenzene | One fluorine atom and one methoxy group | Different substitution pattern |
| 1,3-Difluoro-5-methoxybenzene | Two fluorine atoms and one methoxy group | No nitro group present |
The uniqueness of 1,2,3-trifluoro-5-methoxy-4-nitrobenzene lies in its trifluoromethyl group combined with both nitro and methoxy functionalities on the benzene ring. This combination may impart distinct chemical properties that could be advantageous in synthetic chemistry and biological applications.
XLogP3
GHS Hazard Statements
H302 (92.31%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (92.31%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H318 (92.31%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








